3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
CAS No.: 1313520-83-0
Cat. No.: VC3013529
Molecular Formula: C9H17N3O3Si
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole - 1313520-83-0](/images/structure/VC3013529.png)
Specification
CAS No. | 1313520-83-0 |
---|---|
Molecular Formula | C9H17N3O3Si |
Molecular Weight | 243.33 g/mol |
IUPAC Name | trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane |
Standard InChI | InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 |
Standard InChI Key | WTWKGNPLTIGCIV-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] |
Canonical SMILES | C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is characterized by specific chemical identifiers and physical properties that define its behavior in various applications.
Basic Identification Parameters
The compound can be identified through several standard chemical identifiers:
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1313520-83-0 |
Molecular Formula | C₉H₁₇N₃O₃Si |
Molecular Weight | 243.33 g/mol |
IUPAC Name | trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane |
Standard InChI | InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 |
Standard InChIKey | WTWKGNPLTIGCIV-UHFFFAOYSA-N |
Canonical SMILES | CSi(C)CCOCN1C=CC(=N1)N+[O-] |
The compound belongs to several chemical classes, including 5-membered heterocycles, ethers, organosilicon compounds, and pyrazole derivatives . Its molecular structure reveals a nitro-substituted pyrazole ring with a trimethylsilylethoxymethyl (SEM) protecting group at the N1 position.
Applications in Chemical Research
3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in chemical research and synthesis, particularly as a building block for more complex molecules.
Synthetic Intermediate Applications
This compound serves as a valuable synthetic intermediate due to its functionalized structure:
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The nitro group can be reduced to an amino group, providing a versatile handle for further functionalization
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The protected pyrazole nitrogen allows for selective reactions at other positions
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It can serve as a precursor for various substituted pyrazoles with potential biological activities
The SEM protecting group enhances the compound's utility in multi-step syntheses by allowing selective manipulations of other functional groups while maintaining the pyrazole nitrogen in a protected state .
Building Block for Complex Molecules
As a building block, 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can contribute to the synthesis of:
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Pharmaceutical candidates, particularly those requiring a pyrazole core
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Agrochemical compounds
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Specialty materials where heterocyclic components provide specific properties
The compound's reactivity is primarily determined by the electron-withdrawing nitro group and the protected nitrogen, which direct subsequent transformations in predictable ways .
Related Compounds and Derivatives
Several structurally related compounds share similarities with 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, offering insights into the broader family of SEM-protected pyrazoles.
SEM-Protected Pyrazole Analogues
Table 2: Related SEM-Protected Pyrazole Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | C₉H₁₈N₂OSi | 198.34 g/mol | Lacks nitro group at 3-position |
5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole | 2007081-81-2 | C₉H₁₆IN₃O₃Si | 369.23 g/mol | Additional iodo substituent at 5-position |
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole | N/A | C₁₁H₁₉N₃O₃Si | 269.37 g/mol | Additional vinyl group at 5-position |
These related compounds demonstrate the versatility of the SEM-protected pyrazole scaffold for creating various derivatives with different substituents .
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